molecular formula C15H13ClN2O B12138992 2-(3-Chloro-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine

2-(3-Chloro-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine

Cat. No.: B12138992
M. Wt: 272.73 g/mol
InChI Key: CTXXKPDXWVCUJY-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by its fused ring structure, which includes both an imidazole and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 3-chloro-4-methoxyaniline with 2-bromo-3-methylpyridine in the presence of a base can lead to the formation of the desired imidazo[1,2-a]pyridine core .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of laboratory-scale syntheses, focusing on yield, purity, and cost-effectiveness. Techniques such as high-throughput screening and continuous flow chemistry can be employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce various nucleophiles into the structure .

Scientific Research Applications

2-(3-Chloro-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[1,2-a]pyridine derivatives, such as:

Uniqueness

What sets 2-(3-Chloro-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine apart is the specific combination of substituents on the phenyl ring and the imidazo[1,2-a]pyridine core. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C15H13ClN2O

Molecular Weight

272.73 g/mol

IUPAC Name

2-(3-chloro-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine

InChI

InChI=1S/C15H13ClN2O/c1-10-4-3-7-18-9-13(17-15(10)18)11-5-6-14(19-2)12(16)8-11/h3-9H,1-2H3

InChI Key

CTXXKPDXWVCUJY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C3=CC(=C(C=C3)OC)Cl

Origin of Product

United States

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